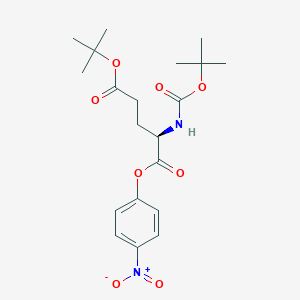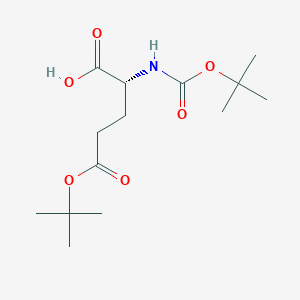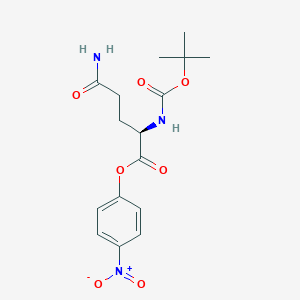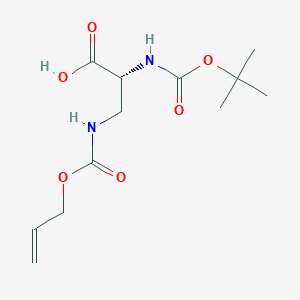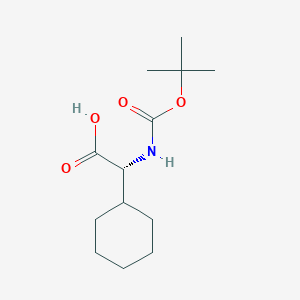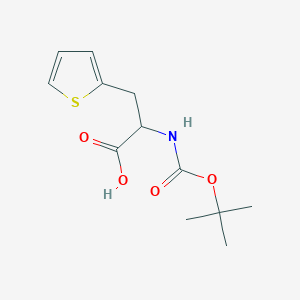
2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
Overview
Description
“2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is an alanine derivative . It is also known as “(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” and has a CAS number of 56675-37-7 . The molecular formula of this compound is C12H17NO4S .
Molecular Structure Analysis
The molecular weight of “2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is 271.33 . The molecular formula is C12H17NO4S .
Chemical Reactions Analysis
Amino acids and amino acid derivatives like “2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Physical And Chemical Properties Analysis
The compound is a solid and its color ranges from white to off-white . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Scientific Research Applications
Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of neuroexcitant analogues, contributing to advancements in neurochemistry (Pajouhesh et al., 2000).
Intermediate in Biotin Synthesis : It serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin involved in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Antimicrobial Activity : Derivatives synthesized from this compound have been evaluated for their antimicrobial activities, showing strong activities against various microorganisms (Pund et al., 2020).
Cancer Research : In the field of cancer research, this compound has been used to synthesize novel platinum complexes with potential anticancer activities, owing to their ability to bind DNA sequences (Riccardi et al., 2019).
Organometallic Chemistry : It has applications in the synthesis of organometallic compounds, including those related to medicinal chemistry, such as analogues of antibiotics (Patra et al., 2012).
Fluorescence Studies : The compound has been used in the synthesis of fluorescent materials, which could be relevant in materials science and analytical chemistry (Memeo et al., 2014).
Catalysis and Synthesis : It is also utilized in catalytic applications, such as the N-tert-Butoxycarbonyl amination by directed CH bond activation, contributing to the development of more efficient synthetic methodologies (Wippich et al., 2016).
Solar Cell Applications : Derivatives of this compound are employed in the development of organic sensitizers for solar cell applications, signifying its role in renewable energy technologies (Kim et al., 2006).
Safety and Hazards
The compound has a signal word of “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLISTAWQHSIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407674 | |
| Record name | N-Boc-beta-(2-thienyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid | |
CAS RN |
78512-39-7 | |
| Record name | N-Boc-beta-(2-thienyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



